(R)-2-(4-(9-Hydroxy-2-(3-hydroxy-3-methylbutoxy)-9-(trifluoromethyl)-9H-fluoren-4-yl)-1H-pyrazol-1-yl)-2-methylpropanamide
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Overview
Description
JTT-251: is a small molecule drug developed by Japan Tobacco (Hong Kong) LtdThis compound has been investigated for its potential therapeutic applications in treating type 2 diabetes mellitus, pulmonary arterial hypertension, and chronic heart failure .
Preparation Methods
The specific synthetic routes and reaction conditions for JTT-251 are not widely published. the general preparation of pyruvate dehydrogenase kinase inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions under controlled conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JTT-251 may undergo oxidation reactions, particularly at its functional groups, under specific conditions.
Reduction: Reduction reactions could also be possible, especially in the presence of reducing agents.
Substitution: JTT-251 might participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
JTT-251 has been explored for various scientific research applications:
Chemistry: As a pyruvate dehydrogenase kinase inhibitor, it is used to study metabolic pathways and enzyme inhibition.
Biology: It helps in understanding cellular metabolism and energy production.
Medicine: JTT-251 has been investigated for its potential to treat type 2 diabetes mellitus by decreasing blood glucose levels through the activation of pyruvate dehydrogenase. .
Industry: Potential applications in the pharmaceutical industry for developing new treatments for metabolic and cardiovascular diseases.
Mechanism of Action
JTT-251 exerts its effects by inhibiting pyruvate dehydrogenase kinase. This inhibition leads to the activation of pyruvate dehydrogenase, an enzyme involved in carbohydrate metabolism. By activating pyruvate dehydrogenase, JTT-251 decreases blood glucose levels and improves cardiac function . The molecular targets include pyruvate dehydrogenase kinase and the pathways related to carbohydrate metabolism.
Comparison with Similar Compounds
JTT-861: A pyruvate dehydrogenase kinase inhibitor similar to JTT-251, investigated for chronic heart failure.
Uniqueness: JTT-251 is unique in its dual application for both metabolic and cardiovascular diseases. Its ability to decrease blood glucose levels and improve cardiac function sets it apart from other pyruvate dehydrogenase kinase inhibitors, which may not have such a broad therapeutic scope.
Properties
CAS No. |
1627957-25-8 |
---|---|
Molecular Formula |
C26H28F3N3O4 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[4-[(9R)-9-hydroxy-2-(3-hydroxy-3-methylbutoxy)-9-(trifluoromethyl)fluoren-4-yl]pyrazol-1-yl]-2-methylpropanamide |
InChI |
InChI=1S/C26H28F3N3O4/c1-23(2,34)9-10-36-16-11-18(15-13-31-32(14-15)24(3,4)22(30)33)21-17-7-5-6-8-19(17)25(35,20(21)12-16)26(27,28)29/h5-8,11-14,34-35H,9-10H2,1-4H3,(H2,30,33)/t25-/m1/s1 |
InChI Key |
KNPYQCPWTWANOG-RUZDIDTESA-N |
Isomeric SMILES |
CC(C)(CCOC1=CC(=C2C3=CC=CC=C3[C@@](C2=C1)(C(F)(F)F)O)C4=CN(N=C4)C(C)(C)C(=O)N)O |
Canonical SMILES |
CC(C)(CCOC1=CC(=C2C3=CC=CC=C3C(C2=C1)(C(F)(F)F)O)C4=CN(N=C4)C(C)(C)C(=O)N)O |
Origin of Product |
United States |
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